molecular formula C41H27N3 B6594342 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS No. 1013405-25-8

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Cat. No.: B6594342
CAS No.: 1013405-25-8
M. Wt: 561.7 g/mol
InChI Key: VDHOGVHFPFGPIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves the reaction of carbazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are carried out in the presence of a base and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,5-dione derivatives, while reduction may produce partially hydrogenated products .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique electronic properties make it valuable in the development of new materials for electronic applications .

Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its structural properties may allow it to interact with biological molecules in unique ways, potentially leading to new therapeutic agents .

Industry: In the industry, this compound is extensively used in the production of OLEDs and other optoelectronic devices. Its ability to emit blue light through excited state intermolecular charge transfer makes it a crucial component in the development of high-efficiency light-emitting devices .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is unique due to its specific electronic properties and its ability to achieve blue-light emission through excited state intermolecular charge transfer. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .

Biological Activity

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research, neuroprotection, and electronic applications. This article summarizes the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure

The compound features a pyridine core substituted with two 3-(9H-carbazol-9-yl)phenyl groups. This unique structure contributes to its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of carbazole compounds can inhibit the growth of several cancer cell lines. For instance, N-substituted carbazoles have demonstrated antiproliferative activity against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with MIC values ranging from 8 to 20 µM .
  • Neuroprotective Properties : Compounds related to carbazole have been observed to protect neuronal cells from injury induced by glutamate. Notably, certain derivatives were effective at concentrations as low as 3 µM due to their antioxidative properties .

Antiproliferative Activity

A study focused on N-substituted carbazoles reported their ability to inhibit pim-kinase activity with IC50 values in the nanomolar range (46–75 nM). These compounds showed potent activity against human cancer cell lines, indicating their potential as therapeutic agents .

CompoundIC50 (nM)Cancer Cell LineMIC (µM)
N-substituted carbazole46–75PA1, PC3, DU1458–20

Neuroprotective Effects

Research highlighted the neuroprotective effects of various carbazole derivatives against oxidative stress. For example, specific N-alkylcarbazole derivatives promoted an increase in soluble amyloid-β (Aβ) peptides, which is relevant in Alzheimer's disease research . The neuroprotective activity was attributed to an antioxidative mechanism that did not rely on glutathione (GSH).

CompoundConcentration (µM)Neuroprotective Activity
Carbazole derivative3Significant protection against glutamate-induced injury
Bulky substituents (e.g., methoxy-phenyl)30Enhanced neuroprotection

Case Studies

  • Antiproliferative Activity in Cancer Research : A series of studies demonstrated that specific derivatives of carbazole showed marked inhibition of cancer cell proliferation. The combination of structural modifications on the carbazole core significantly influenced their biological activity.
  • Neuroprotection in Neurodegenerative Models : In animal models with induced neurodegeneration, compounds derived from carbazole exhibited protective effects on neuronal survival and function, suggesting their potential use in treating neurodegenerative diseases.

Properties

IUPAC Name

9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOGVHFPFGPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199631
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013405-25-8
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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